1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
The synthesis of 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another approach involves the fluorination of 1,3,5-trichlorobenzene followed by amination to achieve the desired product .
Chemical Reactions Analysis
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Coupling Reactions: Suzuki-Miyaura coupling can be used to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with molecular targets such as enzymes and receptors. In cancer research, it has been shown to induce apoptosis through the activation of caspase-3 and the cleavage of PARP, leading to programmed cell death . The compound’s ability to inhibit specific kinases and topoisomerase enzymes also contributes to its anticancer activity .
Comparison with Similar Compounds
1-(3,5-difluorophenyl)-2,6,6-trimethyl-4,5,6,7-tetrahydro-1H-indol-4-one can be compared with other indole derivatives such as:
1-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: This compound also exhibits anticancer properties and induces apoptosis in cancer cells.
Indole-3-acetic acid: A plant hormone with diverse biological activities, including antiviral and anti-inflammatory effects.
3-(3,5-difluorophenyl)propionic acid:
The uniqueness of this compound lies in its specific structural features and its ability to interact with molecular targets in a way that is distinct from other similar compounds.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c1-10-4-14-15(8-17(2,3)9-16(14)21)20(10)13-6-11(18)5-12(19)7-13/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGQDEVFSRTLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC(=C3)F)F)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.